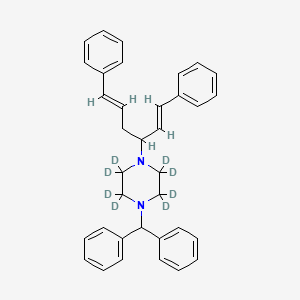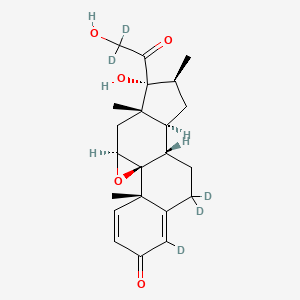
Methylprednisolone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylprednisolone-d5 is a deuterated form of methylprednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing and studying the pharmacokinetics and metabolism of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylprednisolone-d5 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated reducing agents can be used during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas Exchange: Utilizing deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.
Scientific Research Applications
Methylprednisolone-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Metabolic Studies: Researchers use this compound to study the metabolic pathways and identify metabolites.
Drug Development: It is used in the development and testing of new drugs to understand their interactions and effects.
Biological Research: The compound is used to study the effects of glucocorticoids on various biological processes and diseases.
Mechanism of Action
Methylprednisolone-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it regulates gene expression. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism, leading to its anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Methylprednisolone-d5 is compared with other similar compounds such as:
Prednisolone-d5: Another deuterated glucocorticoid with similar anti-inflammatory properties.
Dexamethasone-d5: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone-d5: A naturally occurring glucocorticoid with similar effects but lower potency.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its balanced anti-inflammatory and immunosuppressive properties make it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(1S,2S,10S,11S,13S,14R,15S,17S)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1/i4D2,9D,11D2 |
InChI Key |
GBDXNHBVYAMODG-PAYQBLLOSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@@]34[C@@H](O3)C[C@]5([C@H]([C@@H]4CC2([2H])[2H])C[C@@H]([C@@]5(C(=O)C([2H])([2H])O)O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


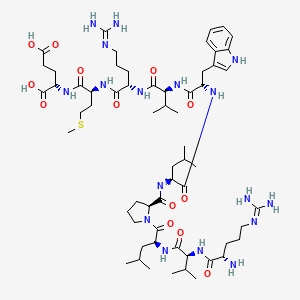
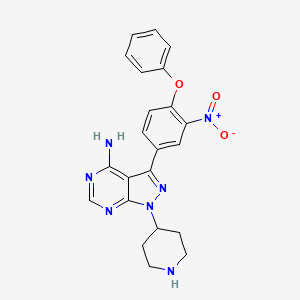
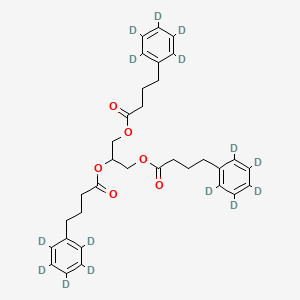
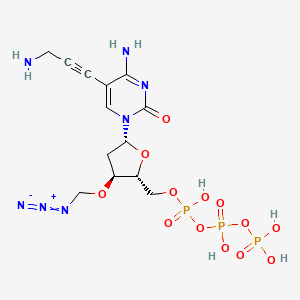

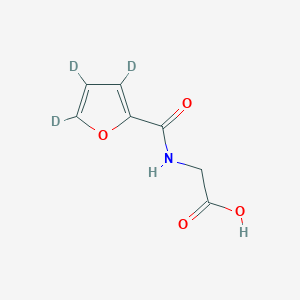
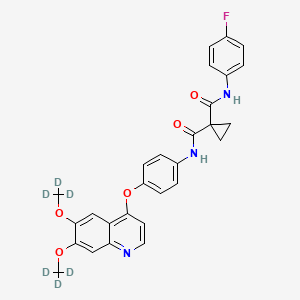
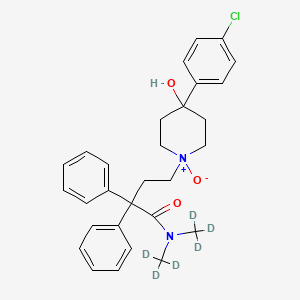
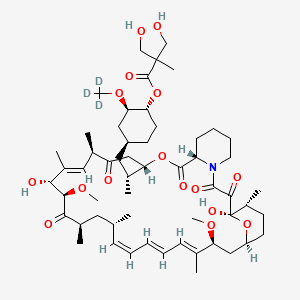
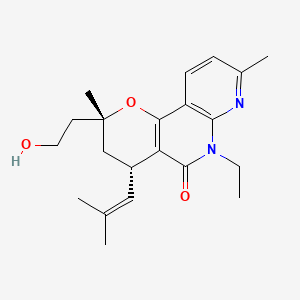
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
